2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride
Description
2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride is a phenylalkylamine derivative characterized by a phenyl ring substituted with a methylsulfanyl (-SCH₃) group at the 2-position and an ethylamine moiety, forming a hydrochloride salt. The molecular formula is C₉H₁₂ClNS, with a molecular weight of 217.72 g/mol.
Properties
Molecular Formula |
C9H14ClNS |
|---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
2-(2-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-11-9-5-3-2-4-8(9)6-7-10;/h2-5H,6-7,10H2,1H3;1H |
InChI Key |
BKWXYKUFZKNCIK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine Hydrochloride
General Synthetic Strategy
The synthesis generally involves constructing the ethanamine backbone linked to a phenyl ring substituted with a methylsulfanyl group, followed by conversion to the hydrochloride salt. The key transformations include:
- Introduction of the methylsulfanyl (-SCH3) group onto the phenyl ring.
- Formation of the ethanamine side chain.
- Conversion of the free amine to its hydrochloride salt for stability and handling.
Synthetic Routes and Key Reactions
Starting Materials and Intermediates
Common starting materials include:
- 2-(Methylsulfanyl)phenyl derivatives or precursors such as 2-(methylthio)benzyl halides.
- Ethanolamine or ethylenediamine derivatives for the ethanamine moiety.
A typical intermediate is the 2-(methylsulfanyl)phenyl ethanamine, which is then converted to the hydrochloride salt.
Preparation of the Methylsulfanyl-Substituted Phenyl Ethanamine
One documented approach involves the nucleophilic substitution reaction of 2-(methylsulfanyl)benzyl chloride with ammonia or ethylenediamine to form the corresponding amine. Thiourea can also be employed to introduce the sulfanyl group via isothiocyanate intermediates.
The reaction conditions often include:
- Solvents such as ethanol or methanol.
- Heating to moderate temperatures (50–70°C) to facilitate substitution.
- Use of catalysts or bases to enhance nucleophilicity.
Reduction and Hydrogenation Steps
Hydrogenation is sometimes employed to reduce intermediates or remove protecting groups. Catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum dioxide are used under hydrogen pressure (5–40 atm) at temperatures ranging from 10°C to 90°C for 1–5 hours. This step can be critical for converting protected amines to free amines or for saturation of unsaturated bonds in intermediates.
Formation of the Hydrochloride Salt
The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an alcoholic solvent (e.g., ethanol). The pH is adjusted to acidic conditions (pH ~2), and the salt precipitates or is isolated by filtration and drying. This step enhances the compound's stability and facilitates purification.
Detailed Preparation Procedure (Example)
| Step | Reagents and Conditions | Description | Yield / Purity |
|---|---|---|---|
| 1 | 2-(Methylsulfanyl)benzyl chloride + thiourea, ethanol, reflux | Formation of 2-(methylsulfanyl)phenyl isothiocyanate intermediate | High yield reported in literature |
| 2 | Intermediate + ethylenediamine, ethanol, 50–70°C | Nucleophilic substitution to form 2-[2-(methylsulfanyl)phenyl]ethan-1-amine | Moderate to high yield |
| 3 | Hydrogenation with Pd/C or Raney Ni, H2 (20 atm), 50°C, 3–5 hours | Reduction of any protecting groups or saturation of intermediates | >95% conversion |
| 4 | Treatment with HCl in ethanol, pH 2, stirring for 1 hour | Formation of hydrochloride salt | >98% purity, melting point 165–167°C |
Analysis of Reaction Parameters
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 50–70°C (substitution), 10–90°C (hydrogenation) | Higher temperatures increase reaction rate but may cause side reactions |
| Pressure (H2) | 5–40 atm (hydrogenation) | Higher pressure improves hydrogenation efficiency |
| Catalyst Loading | 1–20% w/w of reactant | Adequate catalyst ensures complete reduction |
| Solvent | Ethanol, methanol, diethyl ether | Polar protic solvents facilitate substitution and salt formation |
| Reaction Time | 1–24 hours | Longer times improve conversion but may reduce selectivity |
Industrial and Scale-Up Considerations
- Continuous flow reactors can be employed for better control of reaction parameters and improved safety during hydrogenation.
- Purification typically involves recrystallization or chromatography to achieve pharmacopoeial grade purity.
- The use of environmentally benign solvents and catalysts is preferred to reduce waste and hazards.
- Salt formation is optimized to enhance compound stability and ease of handling.
Summary of Key Literature and Patent Sources
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the hydrochloride group, yielding the free amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Free amine
Substitution: Alkylated or acylated amines
Scientific Research Applications
2-[2-(Methylsulfanyl)phenyl]ethan-1-amine has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use is as a building block for synthesizing complex organic molecules. The presence of the methylsulfanyl group imparts unique chemical and biological properties, allowing for specific reactions like oxidation and reduction.
Scientific Research Applications
- Chemistry 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine serves as a fundamental building block in the synthesis of complex organic molecules. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.
- Biology This compound is studied for its potential biological activity, including its effects on cellular processes. Research focuses on its interactions with various enzymes and receptors within biological systems to understand its mechanisms of action and potential therapeutic uses.
- Medicine Ongoing research explores the potential of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine as a therapeutic agent, particularly in treating certain diseases. Studies involve investigating its interactions with biological targets to understand how it can be utilized in therapeutic contexts and which specific molecular targets it may affect.
- Industry 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine is utilized in developing new materials and as an intermediate in producing pharmaceuticals.
Mechanisms of Action
The mechanism of action of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Reactions
- Oxidation Oxidation of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine results in sulfoxides and sulfones.
- Reduction Reduction of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine leads to thiols.
- Substitution Substitution reactions yield alkylated amines and other substituted derivatives.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methylsulfanyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural features and properties of 2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride and its analogs:
Key Observations:
- Substituent Position: The position of the methylsulfanyl group (2- vs. 4-) significantly alters electronic distribution and steric interactions. For example, the 4-substituted phenoxy analog () may exhibit different hydrogen-bonding capabilities due to the oxygen linker .
- Electron-Withdrawing Groups : Fluorinated analogs (e.g., difluoromethoxy, pentafluoro-sulfanyl) demonstrate higher metabolic stability and polarity compared to the methylsulfanyl group .
Biological Activity
The compound 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride , also known as Methylsulfanyl phenyl ethanamine , is a member of the phenethylamine class of compounds. Its biological activity has been of interest in various fields, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₉H₁₃N₁S
- Molecular Weight : 169.27 g/mol
- CAS Number : 13020064
Structure
The structure of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine consists of a phenyl ring substituted with a methylsulfanyl group and an aminoethyl chain. This configuration is significant for its interaction with biological targets.
The biological activity of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that compounds in this class can act as agonists or antagonists at various receptor sites, impacting mood, cognition, and other physiological processes.
Pharmacological Effects
-
Antiproliferative Activity :
- Studies have shown that derivatives of this compound exhibit antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). For instance, modifications to the structure have been reported to enhance potency significantly, with some derivatives showing GI50 values in the low micromolar range .
- Neurotransmitter Modulation :
- Potential Use in Neurological Disorders :
Study 1: Antiproliferative Activity
A recent study evaluated a series of rigidin-inspired derivatives, including those based on the structure of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine. The results indicated that certain modifications significantly enhanced their antiproliferative activity against HeLa cells, achieving a GI50 value as low as 0.022 μM .
Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of this compound with serotonin receptors. It was found that specific analogs could selectively modulate 5-HT receptor subtypes, suggesting a role in managing mood disorders .
Comparison with Similar Compounds
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| 1-Aminocyclopropane-1-carboxylate | Plant growth regulator | Enhances ethylene-related processes in plants |
| Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | Anticancer agent | Exhibits selective cytotoxicity against cancer cell lines |
| Rigidin-derived compounds | Antiproliferative | Effective against multiple cancer cell lines at low doses |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride?
- Answer : The compound can be synthesized via multi-step organic reactions, typically involving:
- Nucleophilic substitution : Introduction of the methylsulfanyl group using methylthiolating agents (e.g., methyl disulfide) under controlled pH conditions.
- Reductive amination : Conversion of ketone intermediates to amines using sodium cyanoborohydride (NaBH3CN) in methanol .
- Salt formation : Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing solubility for biological assays.
- Key validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final purity via high-performance liquid chromatography (HPLC).
Q. How can researchers confirm the structural integrity and purity of this compound?
- Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and amine protonation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (e.g., [M+H]+ ion at m/z calculated for C9H14ClNS).
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) to resolve bond angles and torsional strain in the methylsulfanyl-phenyl moiety .
- Elemental analysis : Confirm stoichiometry of C, H, N, and S within ±0.4% of theoretical values.
Q. What are the critical storage conditions to maintain compound stability?
- Answer : Store desiccated at –20°C in amber vials to prevent:
- Hydrolysis : Degradation of the amine group in humid environments.
- Oxidation : Protection from light to avoid sulfanyl-to-sulfoxide conversion.
- Long-term stability : Periodic HPLC analysis to detect degradation products (>95% purity threshold) .
Advanced Research Questions
Q. How do structural isomers (e.g., ortho vs. para methylsulfanyl substitution) influence biological activity?
- Answer : Comparative studies on isomers reveal:
- Receptor binding : Ortho-substituted derivatives (like the target compound) show higher affinity for serotonin receptors (5-HT2A) due to steric and electronic effects .
- Metabolic stability : Para-substituted analogs exhibit slower hepatic clearance in vitro, but reduced blood-brain barrier penetration.
- Experimental design : Use radioligand displacement assays (³H-ketanserin for 5-HT2A) and molecular docking simulations to quantify differences .
Q. How can crystallographic data resolve contradictions in predicted vs. observed molecular conformations?
- Torsional angles : The methylsulfanyl group exhibits a C–S–C–C dihedral angle of 7.47°–72.07°, deviating from DFT-predicted planar configurations .
- Hydrogen bonding : Intramolecular N–H⋯S interactions stabilize the amine group, contradicting early MD simulations that favored solvent interactions.
- Resolution : High-resolution data (R-factor < 0.05) and Hirshfeld surface analysis validate these findings .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
- Answer : Key optimizations include:
- Catalytic systems : Use of palladium catalysts for Suzuki-Miyaura coupling to reduce aryl halide impurities.
- Temperature control : Lower reaction temperatures (<0°C) during amination to suppress N-overalkylation.
- Workflow integration : In-line FTIR monitoring for real-time adjustment of pH and reagent stoichiometry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Answer : Systematic approaches include:
- Batch validation : Re-test compound purity and stereochemistry (if applicable) using chiral HPLC.
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO for receptor studies) and buffer compositions (e.g., Tris vs. HEPES) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 2C-T derivatives ) to identify trends in potency and selectivity.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
